Défluvoxamine

Vue d'ensemble

Description

Desmethyl Fluvoxamine is a major metabolite of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .

Synthesis Analysis

Desmethyl Fluvoxamine is a metabolite of Fluvoxamine, which means it is produced during the metabolism of Fluvoxamine in the body . The exact synthesis process of Desmethyl Fluvoxamine is not detailed in the search results.

Chemical Reactions Analysis

Desmethyl Fluvoxamine is produced as a result of the metabolic processes in the body acting on Fluvoxamine . The exact chemical reactions involved in this process are not detailed in the search results.

Applications De Recherche Scientifique

Analyse des eaux usées

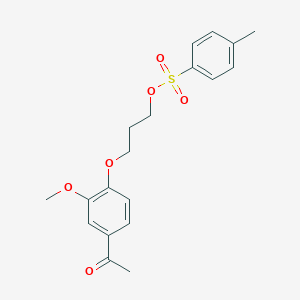

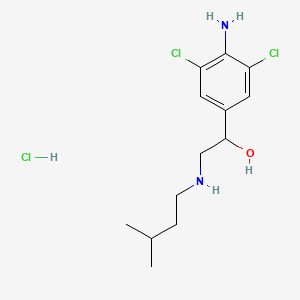

La Défluvoxamine est utilisée dans l'analyse des eaux usées. Elle fait partie des 24 antidépresseurs et de leurs métabolites qui sont analysés dans les eaux usées à l'aide d'une méthode de chromatographie liquide ultra-performante en tandem avec la spectrométrie de masse, rapide et sensible {svg_1}. Ceci est important pour comprendre l'impact environnemental de ces médicaments.

Étude du polymorphisme génétique du CYP2D6

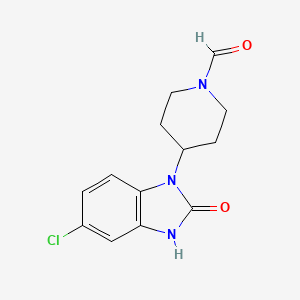

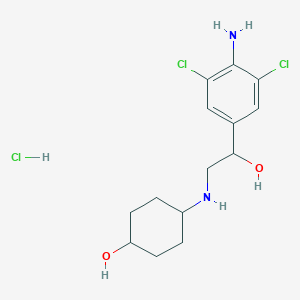

La this compound est utilisée dans l'étude du polymorphisme génétique du CYP2D6. Les chercheurs étudient l'influence des variants du CYP2D6 sur la catalyse de la fluvoxamine {svg_2}. Ceci est crucial pour comprendre comment les différences génétiques peuvent affecter le métabolisme des médicaments.

Études d'interactions médicamenteuses

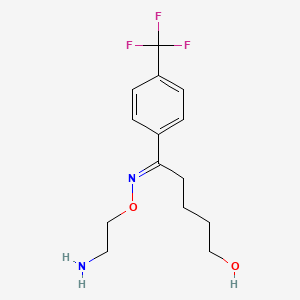

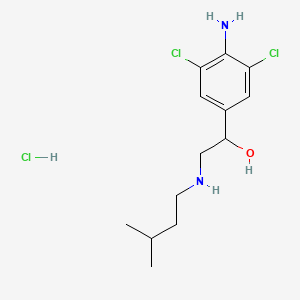

La this compound est utilisée dans les études d'interactions médicamenteuses. Par exemple, les chercheurs étudient l'interaction entre la fluvoxamine et l'apatinib {svg_3}. Cela permet de comprendre comment différents médicaments peuvent affecter le métabolisme et l'efficacité l'un de l'autre.

Études pharmacocinétiques

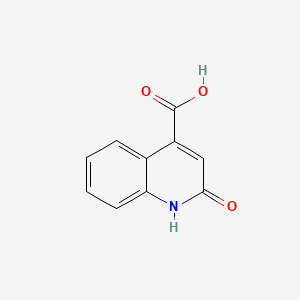

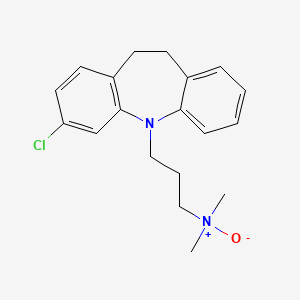

La this compound est utilisée dans les études pharmacocinétiques. En étudiant sa concentration dans le corps au fil du temps, les chercheurs peuvent comprendre comment le corps absorbe, distribue, métabolise et excrète la fluvoxamine {svg_4}.

Études d'impact environnemental

La this compound est utilisée dans les études d'impact environnemental. En mesurant ses niveaux dans les eaux usées, les chercheurs peuvent estimer l'utilisation de la fluvoxamine dans une population et évaluer son impact environnemental potentiel {svg_5}.

Développement de méthodes analytiques

La this compound est utilisée dans le développement de méthodes analytiques. Sa présence dans un échantillon peut être utilisée pour valider de nouvelles méthodes de détection et de quantification des antidépresseurs dans diverses matrices {svg_6}.

Mécanisme D'action

Target of Action

Desmethyl Fluvoxamine, also known as Fluvoxamine Impurity G, primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .

Mode of Action

Desmethyl Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It blocks the reuptake of serotonin at the sodium-dependent serotonin transporter of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin .

Biochemical Pathways

Desmethyl Fluvoxamine affects several biochemical pathways. It has been shown to reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, regulate inositol-requiring enzyme 1α-driven inflammation, and increase melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Desmethyl Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is eliminated with a mean half-life of 15 hours, with a range from 9 hours to 28 hours . Despite complete absorption, oral bioavailability in humans is approximately 50% due to first-pass hepatic metabolism . It undergoes extensive oxidative metabolism, most probably in the liver . The specific cytochrome P450 (CYP) isoenzymes involved in the metabolism of Desmethyl Fluvoxamine are unknown .

Result of Action

The increased concentration of serotonin in the synaptic cleft due to the action of Desmethyl Fluvoxamine can lead to improved mood and reduced symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Desmethyl Fluvoxamine. For instance, photodegradation is a significant abiotic process that occurs in the natural environment and can be applied in wastewater treatment technology . The presence and composition of the matrix should be considered in the environmental risk assessment of pharmaceuticals .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Desmethyl Fluvoxamine interacts with various enzymes and proteins in the body. It is generated in a two-step process of oxidative demethylation of the methoxy group by the enzyme CYP2D6 to form the fluvoxaminoalcohol intermediate. This is followed by alcohol dehydrogenase, coded for by ADH1A, ADH1B, and ADH1C, to form Desmethyl Fluvoxamine .

Cellular Effects

Desmethyl Fluvoxamine has several effects on cellular processes. It has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses . It also interferes with endolysosomal viral trafficking, regulates inositol-requiring enzyme 1α-driven inflammation, and increases melatonin levels .

Molecular Mechanism

The molecular mechanism of Desmethyl Fluvoxamine involves its interaction with various biomolecules. It acts as an agonist for the sigma-1 receptor, controlling inflammation . It also undergoes extensive oxidative metabolism, most probably in the liver .

Temporal Effects in Laboratory Settings

The effects of Desmethyl Fluvoxamine change over time in laboratory settings. For instance, the main pharmacokinetic parameters of Fluvoxamine, including AUC (0-t), AUC (0-∞), and C max, enhanced obviously while combining with apatinib . In consistently, the concentration of Desmethyl Fluvoxamine was decreased remarkably in the combination group, which demonstrated that the metabolic enzyme of Fluvoxamine was inhibited by apatinib .

Metabolic Pathways

Desmethyl Fluvoxamine is involved in several metabolic pathways. It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form Desmethyl Fluvoxamine .

Propriétés

IUPAC Name |

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSLDHTZSDNYEC-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172885 | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192876-02-1 | |

| Record name | Fluvoxamino acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192876021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamino acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINO ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y308JH639R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the presence of apatinib, a tyrosine kinase inhibitor, affect the formation of desmethylfluvoxamine in the body?

A1: Research indicates that apatinib can significantly inhibit the formation of desmethylfluvoxamine []. A study using Sprague-Dawley rats demonstrated that co-administration of apatinib with fluvoxamine led to a marked decrease in both the AUC (area under the curve) and Cmax (maximum concentration) of desmethylfluvoxamine in plasma []. This suggests that apatinib interferes with the metabolic pathway responsible for converting fluvoxamine to desmethylfluvoxamine, likely by inhibiting the enzymatic activity of CYP2D6, the primary enzyme involved in this process [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)